
2,6-Dichloro-7-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-7-methylquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2 . It has a molecular weight of 213.06 .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-7-methylquinoxaline consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Wissenschaftliche Forschungsanwendungen
1. Use in Liquid Chromatographic Fluorimetric Assays
2,6-Dichloro-7-methylquinoxaline and related compounds have been employed in assays to detect and quantify trace amounts of substances such as methylglyoxal in chemical and biological systems. For example, a study by McLellan and Thornalley (1992) demonstrates the synthesis of various quinoxalines, including 6,7-dimethoxy-2-methylquinoxaline and 6,7-dimethoxy-2,3-dimethylquinoxaline, for use in liquid chromatographic fluorimetric assays (McLellan & Thornalley, 1992).
2. Antimicrobial and Anti-tubercular Properties
Quinoxaline derivatives, including those related to 2,6-Dichloro-7-methylquinoxaline, have shown potential as antimicrobial and anti-tubercular agents. Srinivasarao et al. (2020) synthesized a series of quinoxaline derivatives and evaluated them for their anti-tubercular activity against Mycobacterium tuberculosis, showing moderate to significant activity (Srinivasarao et al., 2020).
3. Corrosion Inhibition Properties
The compound 6-methylquinoxalin-2(1H)-one, related to 2,6-Dichloro-7-methylquinoxaline, was found to have good corrosion inhibiting properties for steel in acidic media, according to a study by Forsal et al. (2010). This highlights its potential use in industrial applications, especially in corrosion prevention (Forsal et al., 2010).
4. Analytical Chemistry Applications
In analytical chemistry, compounds like 2,6-Dichloro-7-methylquinoxaline are used for the sensitive detection of substances in various samples. Ohmori et al. (1987) describe a method for determining methylglyoxal in biological and food samples using a derivative of quinoxaline (Ohmori et al., 1987).
5. Synthesis and Study of Novel Quinoxaline Derivatives
Research in organic chemistry often focuses on the synthesis of novel quinoxaline derivatives for various applications. Studies like that of Singh et al. (2010) explore the creation of new compounds with potential antimicrobial activity (Singh et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dichloro-7-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-8-7(3-6(5)10)12-4-9(11)13-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHPTQBAGLVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-7-methylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

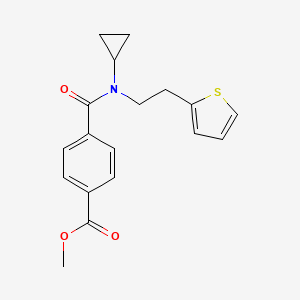
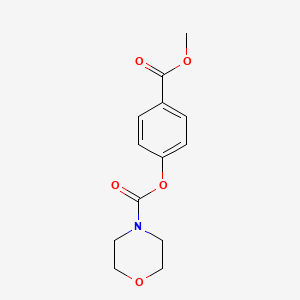

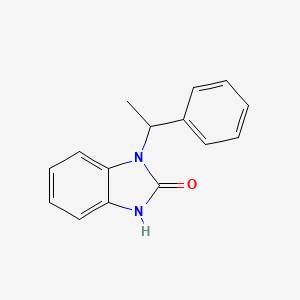
![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)
![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)
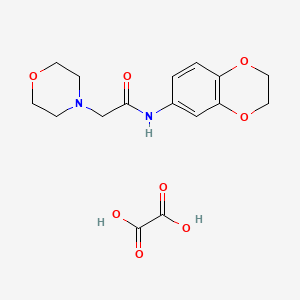
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)
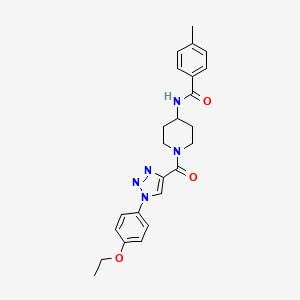
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)

![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
